molecular formula C21H20N4O2S B2536314 N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide CAS No. 869074-94-2

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide

Cat. No. B2536314
CAS RN: 869074-94-2
M. Wt: 392.48
InChI Key: WLHMPHXTNNZQDR-UHFFFAOYSA-N
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Description

“N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine (such as tryptamine) with a carboxylic acid or its derivative . A common method for the preparation of amides is through N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The indole group might undergo electrophilic substitution reactions, while the sulfonamide group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing an indole group are often solid at room temperature, and many have a strong, distinctive odor .

Scientific Research Applications

Anti-Inflammatory Activity

The compound’s structural features make it a potential candidate for anti-inflammatory applications. Its resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests that it might exhibit similar effects. Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects . Researchers have investigated whether this compound could be repurposed to reduce severe respiratory mortality associated with COVID-19 .

Antiviral Properties

Combining the anti-inflammatory properties of naproxen with the broad-spectrum antiviral activity of tryptamine derivatives, including this compound, could be beneficial. Ongoing trials explore its potential in treating viral infections, including influenza A (H3N2) and COVID-19 .

Neuromodulation and Behavior

Tryptamine derivatives play a fundamental role in the human body. They are involved in regulating processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . Investigating how this compound affects neuromodulation could yield valuable insights.

Rheumatoid Arthritis

Given its structural similarity to naproxen, this compound might exhibit anti-inflammatory effects relevant to rheumatoid arthritis. Further studies could explore its potential as a treatment candidate for this autoimmune condition .

Cytotoxicity and Cancer Research

Indole derivatives, including this compound, have attracted attention in cancer research. Their diverse pharmacological properties make them interesting candidates for cancer treatment. Investigating the cytotoxic effects of this compound on cancer cells could provide valuable data .

Drug Development

Amides, like this compound, are essential in the pharmaceutical industry. Researchers have successfully synthesized related compounds by coupling ibuprofen with tryptamine via amide bond formation . Exploring its potential as a drug scaffold or lead compound could be worthwhile.

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As a general rule, handling of complex organic compounds should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Compounds containing an indole group are often studied for their potential pharmaceutical applications, particularly in the treatment of neurological disorders .

properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-1-naphthalen-2-ylsulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c22-21(23-12-11-17-14-24-20-8-4-3-7-19(17)20)25-28(26,27)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,24H,11-12H2,(H3,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHMPHXTNNZQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=NCCC3=CNC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide

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